molecular formula C12H26Si B1276873 Allyltriisopropylsilane CAS No. 24400-84-8

Allyltriisopropylsilane

Cat. No.: B1276873
CAS No.: 24400-84-8
M. Wt: 198.42 g/mol
InChI Key: AKQHUJRZKBYZLC-UHFFFAOYSA-N
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Description

Allyltriisopropylsilane: is an organosilicon compound with the molecular formula C12H26Si . It is a colorless to almost colorless liquid that is commonly used in organic synthesis. The compound is known for its versatility and is often employed as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyltriisopropylsilane can be synthesized through the reaction of allyl chloride with triisopropylsilane in the presence of a base such as potassium tert-butoxide . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a solvent like tetrahydrofuran (THF) and are carried out at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Allyltriisopropylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Allyltriisopropylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: this compound is used in the development of drugs and therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which allyltriisopropylsilane exerts its effects involves the formation of carbon-silicon bonds. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This leads to the formation of new chemical bonds and the generation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

  • Allyltrimethylsilane
  • Allyl (chloro)dimethylsilane
  • Methallyltrimethylsilane
  • Allyltrimethoxysilane

Comparison: Allyltriisopropylsilane is unique due to its bulky triisopropyl groups, which provide steric hindrance and influence the reactivity and selectivity of the compound in chemical reactions. This makes it distinct from other similar compounds like allyltrimethylsilane, which has smaller methyl groups and different reactivity profiles .

Properties

IUPAC Name

tri(propan-2-yl)-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h8,10-12H,1,9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQHUJRZKBYZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](CC=C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407556
Record name Allyltriisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24400-84-8
Record name Allyltriisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyltriisopropylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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